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molecular formula C9H7NO2S B8684745 2-hydroxy-1-benzothiophene-3-carboxamide

2-hydroxy-1-benzothiophene-3-carboxamide

Cat. No. B8684745
M. Wt: 193.22 g/mol
InChI Key: QTKIRSNLUKHPEK-UHFFFAOYSA-N
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Patent
US04782080

Procedure details

To a stirred mixture of benzthiophene-2-one (1.50 g, 0.01 m), phenylcarbamate (1.4 g, 0.01 m), and hexamethylphosphorictriamide (2.2 ml) at 5° C. is added sodium hydride (0.24 g, from 0.4 g 60% mineral oil dispersion), and the resultant mixture stirred at ambient temperatures for 5 hours. The volatiles are removed under high vacuum, and the residue triturated well with hexane and then with water to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
phenylcarbamate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=[O:10].C1([NH:17][C:18](=O)[O-:19])C=CC=CC=1.[H-].[Na+]>CN(C)P(=O)(N(C)C)N(C)C>[OH:10][C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]=1[C:18]([NH2:17])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1C(CC2=C1C=CC=C2)=O
Name
phenylcarbamate
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC([O-])=O
Name
Quantity
2.2 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the residue triturated well with hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=C(S1)C=CC=C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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